5-Methyl-1-propyl-1H-pyrazole-3-sulfonyl chloride
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Overview
Description
5-Methyl-1-propyl-1H-pyrazole-3-sulfonyl chloride: is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-sulfonyl chloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by sulfonylation. One common method includes the reaction of 5-Methyl-1-propyl-1H-pyrazole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-propyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Oxidized Pyrazoles: Formed by oxidation reactions.
Scientific Research Applications
5-Methyl-1-propyl-1H-pyrazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl chloride group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methyl-1-propyl-1H-pyrazole-3-sulfonyl chloride involves its interaction with molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-3-sulfonyl chloride
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
Comparison: 5-Methyl-1-propyl-1H-pyrazole-3-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
5-methyl-1-propylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-4-10-6(2)5-7(9-10)13(8,11)12/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLBJJAVDZKGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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